molecular formula C7H7ClO2S B8100041 Methyl 3-chloro-5-methylthiophene-2-carboxylate

Methyl 3-chloro-5-methylthiophene-2-carboxylate

Cat. No.: B8100041
M. Wt: 190.65 g/mol
InChI Key: UMDGZIJFOBJTJS-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-methylthiophene-2-carboxylate is a heterocyclic organic compound featuring a thiophene ring substituted with a chlorine atom at the 3-position, a methyl group at the 5-position, and a carboxylate ester at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-5-methylthiophene-2-carboxylate typically involves the chlorination of 5-methylthiophene-2-carboxylic acid followed by esterification. One common method includes:

    Chlorination: 5-methylthiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to introduce the chlorine atom at the 3-position.

    Esterification: The resulting 3-chloro-5-methylthiophene-2-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid (H₂SO₄) to form the methyl ester.

Industrial Production Methods: Industrial production often scales up these reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent concentration) is common to maximize efficiency and safety.

Types of Reactions:

    Substitution Reactions: The chlorine atom in this compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like LiAlH₄ in anhydrous ether.

Major Products:

    Substitution Products: Various amine or thiol derivatives.

    Oxidation Products: Thiophene sulfoxides or sulfones.

    Reduction Products: Corresponding alcohols.

Scientific Research Applications

Methyl 3-chloro-5-methylthiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting inflammation and microbial infections.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-5-methylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorine and methyl groups on the thiophene ring can influence the compound’s binding affinity and specificity, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

    Methyl 3-chlorothiophene-2-carboxylate: Lacks the methyl group at the 5-position, which can affect its reactivity and biological activity.

    Methyl 5-methylthiophene-2-carboxylate: Lacks the chlorine atom, resulting in different chemical and biological properties.

    Ethyl 3-chloro-5-methylthiophene-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, which can influence its solubility and reactivity.

Uniqueness: Methyl 3-chloro-5-methylthiophene-2-carboxylate is unique due to the specific combination of substituents on the thiophene ring, which imparts distinct chemical properties and potential biological activities. The presence of both chlorine and methyl groups can enhance its reactivity in substitution reactions and its potential as a pharmacophore in drug design.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields, emphasizing its unique properties and potential applications

Properties

IUPAC Name

methyl 3-chloro-5-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c1-4-3-5(8)6(11-4)7(9)10-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDGZIJFOBJTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester (5.0 g, 29.2 mmol) in 6N HCl (25 ml) was cooled to 0° C. (ice bath). A solution of sodium nitrite (2.01 g, 29.2 mmol) in water (5 ml) was added dropwise and the mixture was stirred at 0° C. for 60 min This mixture was then added to a solution of copper(I)chloride (2.89 g, 29.2 mmol) in conc. HCl (25 ml) at 0° C. The reaction mixture was stirred at room temperature then warmed to 65° C. until gas evolution had ceased. The reaction mixture was diluted with water and extracted with EtOAc (2×150 mL), washed with water, brine, dried over sodium sulfate, filtered and evaporated. The residue was purified by column (0-30% EtOAc in hexane) to give 4.4 g (79%) yellow oil product.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
copper(I)chloride
Quantity
2.89 g
Type
catalyst
Reaction Step Four
Yield
79%

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